Spaglumic Acid-d3
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Overview
Description
Spaglumic Acid-d3, also known as N-Acetyl-L-α-aspartyl-L-glutamic Acid-d3, is a deuterated form of Spaglumic Acid. This compound is a stable isotope-labeled version of Spaglumic Acid, which is a β-aspartyl isoform of N-Acetyl-l-aspartylglutamate. Spaglumic Acid is a naturally occurring neurotransmitter and is used in various medical applications, particularly in the treatment of allergic eye conditions due to its ability to stabilize mast cells .
Preparation Methods
The synthesis of Spaglumic Acid-d3 involves the incorporation of deuterium atoms into the molecular structure of Spaglumic Acid. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity this compound .
Chemical Reactions Analysis
Spaglumic Acid-d3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Scientific Research Applications
Spaglumic Acid-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of Spaglumic Acid in various samples.
Biology: Studied for its role as a neurotransmitter and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative diseases and allergic conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mechanism of Action
Spaglumic Acid-d3 exerts its effects by stabilizing mast cells, which are involved in producing an allergic response by releasing inflammatory mediators such as histamine. The compound inhibits the release of histamine and other mediators by preventing mast cell degranulation. This inhibition occurs through the blockage of specific calcium channels, thereby stabilizing the mast cell and preventing degranulation .
Comparison with Similar Compounds
Spaglumic Acid-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. Similar compounds include:
N-Acetyl-l-aspartylglutamate: The non-deuterated form of Spaglumic Acid.
Isospaglumic Acid: Another isoform of N-Acetyl-l-aspartylglutamate.
Glutamate: A common neurotransmitter involved in excitatory signaling in the brain
By comparing these compounds, this compound stands out for its specific applications in research and its enhanced stability due to deuteration.
Properties
Molecular Formula |
C11H16N2O8 |
---|---|
Molecular Weight |
307.27 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-3-carboxy-2-[(2,2,2-trideuterioacetyl)amino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1/i1D3 |
InChI Key |
OPVPGKGADVGKTG-LLYRNZNTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O |
Origin of Product |
United States |
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